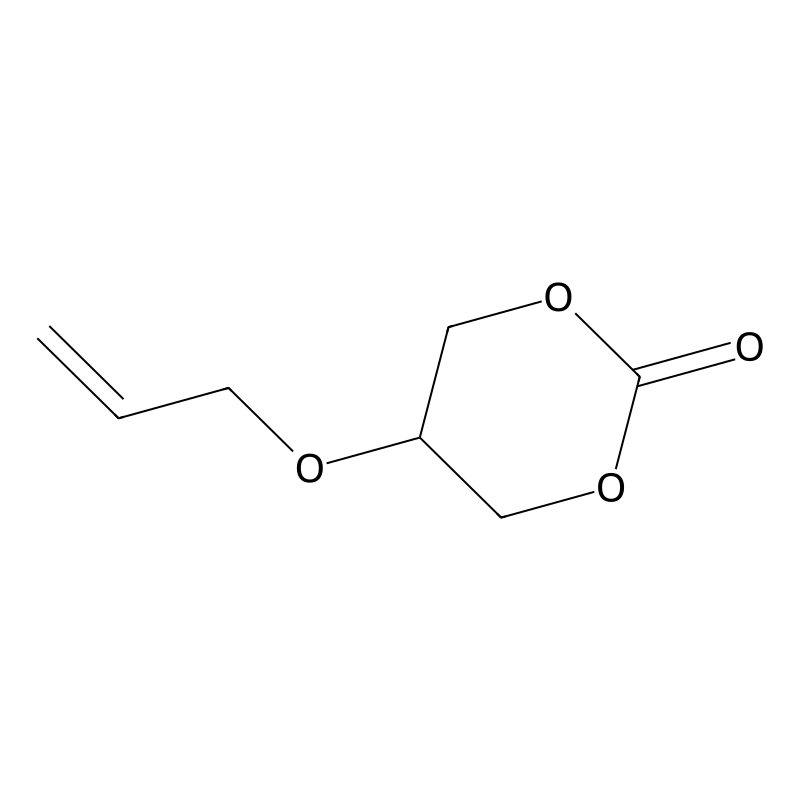

5-(Allyloxy)-1,3-dioxan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

The chemical behavior of 5-(Allyloxy)-1,3-dioxan-2-one is influenced by its functional groups. Key reactions include:

- Ring-Opening Polymerization: This compound can undergo ring-opening polymerization, particularly with ε-caprolactone, leading to the formation of biodegradable copolymers. This reaction typically occurs under elevated temperatures (around 140 °C) and can yield materials with diverse properties .

- Prins Reaction: The compound can also participate in the Prins reaction, where it reacts with aldehydes or ketones to form more complex structures. This reaction is significant for synthesizing various derivatives that may have enhanced functionalities .

Research indicates that 5-(Allyloxy)-1,3-dioxan-2-one exhibits promising biological activities. Studies have shown that its copolymers demonstrate biodegradability and biocompatibility, making them suitable for applications in drug delivery systems and tissue engineering. The enzymatic degradation properties of these copolymers suggest potential use in biomedical applications where controlled degradation is crucial .

The synthesis of 5-(Allyloxy)-1,3-dioxan-2-one typically involves several methods:

- Ring-Opening Copolymerization: This method combines 5-(Allyloxy)-1,3-dioxan-2-one with other monomers like ε-caprolactone under specific conditions to create copolymers. The process generally requires high temperatures and controlled environments to ensure complete polymerization .

- Functionalization Reactions: The allyloxy group can be introduced through various organic transformations, allowing for the modification of the dioxanone core to enhance its reactivity and compatibility with other chemical systems .

The applications of 5-(Allyloxy)-1,3-dioxan-2-one are diverse:

- Biodegradable Polymers: Its copolymers are being explored for use in biodegradable plastics and materials that can reduce environmental impact.

- Drug Delivery Systems: Due to its biocompatibility and controlled degradation rates, this compound shows potential in developing drug delivery vehicles that release therapeutics at targeted sites within the body.

- Material Science: The unique properties imparted by the dioxanone structure make it suitable for creating advanced materials with specific mechanical and thermal properties.

Studies on the interactions of 5-(Allyloxy)-1,3-dioxan-2-one with biological systems have highlighted its compatibility with various enzymes and biological molecules. These interactions are crucial for understanding its potential as a drug delivery system and its behavior in biological environments. Research has focused on the enzymatic degradation pathways to assess how these compounds break down in physiological conditions .

Several compounds share structural similarities with 5-(Allyloxy)-1,3-dioxan-2-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Methyl-5-allyloxycarbonyl-1,3-dioxan-2-one | Dioxanone | Contains a methyl group enhancing hydrophobic properties |

| 4-((Allyloxy)methyl)-1,3-dioxolan-2-one | Dioxolan | Features an additional methyl group affecting solubility |

| 5-Hydroxy-1,3-dioxan-2-one | Dioxanone | Hydroxyl group provides different reactivity compared to allyloxy |

Uniqueness of 5-(Allyloxy)-1,3-dioxan-2-one

The uniqueness of 5-(Allyloxy)-1,3-dioxan-2-one lies in its specific functional group arrangement which allows for versatile

Ring-Opening Copolymerization Strategies with ε-Caprolactone and Related Monomers

The copolymerization of MAC with ε-caprolactone (CL) has emerged as a key strategy for producing tunable aliphatic polycarbonates. In a representative procedure, MAC and CL undergo ring-opening polymerization (ROP) catalyzed by tin(II) octoate [Sn(Oct)₂], yielding poly(ε-caprolactone-co-MAC) copolymers. For instance, a reaction mixture containing MAC (0.25 mmol), CL (7.50 mmol), and Sn(Oct)₂ (0.05 mmol) in dry toluene at 90°C for 20 hours produced polymers with controlled molecular weights (Mn ≈ 10–50 kDa) and low dispersity (Đ ≈ 1.2–1.5). The allyl pendant groups in MAC facilitate post-polymerization modifications, such as thiol–ene click reactions, to introduce functionalities like carboxylates or amines.

Density functional theory (DFT) studies on CL polymerization mechanisms reveal that cationic ROP proceeds via O-alkyl bond cleavage, with activation energies ranging from 61.4 to 80.6 kJ mol⁻¹ depending on the counteranion (e.g., [MeB(C₆F₅)₃]⁻ vs. [B(C₆F₅)₄]⁻). These insights extend to MAC copolymerization, where the allyl group’s electron-withdrawing nature slightly elevates the energy barrier compared to CL homopolymerization.

Ring-Closing Depolymerization Approaches for Six-Membered Cyclic Carbonate Monomers

While MAC is primarily synthesized via ROP, its depolymerization back to monomers remains underexplored. However, analogous six-membered cyclic carbonates, such as trimethylene carbonate (TMC), undergo ring-closing depolymerization under high-temperature or catalytic conditions. For example, heating poly(TMC) at 200°C in the presence of zinc-based catalysts regenerates TMC monomers with >80% efficiency. Applying similar conditions to poly(MAC) could theoretically yield MAC monomers, though the allyl group’s stability at elevated temperatures requires further investigation.

Recent studies suggest that enzymatic depolymerization using lipases (e.g., Candida antarctica lipase B) may offer a milder route. These enzymes hydrolyze carbonate linkages selectively, potentially enabling the recovery of MAC from copolymer waste streams.

Organocatalytic Routes for Controlled Polymerization and Block Copolymer Synthesis

Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been employed for MAC polymerization to avoid metal residues in biomedical applications. In one protocol, TBD (5 mol%) mediates the ROP of MAC in dichloromethane at 25°C, achieving >90% conversion in 6 hours and producing polymers with Mn ≈ 8–12 kDa. The mechanism involves nucleophilic activation of the monomer’s carbonyl group, followed by chain propagation via alkoxide intermediates.

Block copolymers incorporating MAC segments have been synthesized using sequential monomer addition. For example, a poly(ethylene glycol)-b-poly(MAC) copolymer was prepared by first polymerizing ethylene oxide with a magnesium-based catalyst, followed by MAC addition to the living polymer chain. This approach enables precise control over block lengths and thermal properties (e.g., Tg ≈ −10°C for PEG blocks vs. 40°C for poly(MAC)).

Thiol-ene click chemistry has emerged as a cornerstone technique for modifying allyl-functionalized polycarbonates due to its high efficiency, regioselectivity, and compatibility with diverse reaction conditions. The reaction proceeds via a radical-mediated anti-Markovnikov addition of thiols to the terminal double bond of the allyloxy group, forming stable thioether linkages [3]. This mechanism involves three stages: (1) initiation by UV light or radical initiators like benzophenone to generate thiyl radicals, (2) propagation through radical addition to the alkene, and (3) chain transfer to regenerate the thiyl radical [3] [6].

In the context of 5-(allyloxy)-1,3-dioxan-2-one polymers, this method has been demonstrated to achieve near-quantitative functionalization. For example, poly(2-allyloxymethyl-2-ethyltrimethylene carbonate) (poly(AOMEC)) derived from a six-membered cyclic carbonate monomer underwent UV-initiated thiol-ene reactions with 1-dodecanethiol, yielding a linear relationship between molecular weight increase and unsaturation conversion [2]. The reaction’s orthogonality ensures that the carbonate backbone remains intact, as evidenced by retained ester carbonyl signals in Fourier-transform infrared (FTIR) spectra post-modification [2]. Key advantages include:

- Rapid kinetics: Full conversion of allyl groups can occur within minutes under UV irradiation.

- Modularity: Thiols with varying chain lengths (e.g., C12 to C18) or functional groups (e.g., hydroxyl, carboxyl) can be incorporated.

- Scalability: Reactions proceed efficiently in bulk or solution, avoiding solvent-dependent limitations [6].

Radical Addition Mechanisms for Allyloxy Group Diversification

Beyond thiol-ene chemistry, radical addition mechanisms offer a versatile platform for diversifying allyloxy side chains. These reactions exploit the reactivity of the allyl double bond toward radical species, enabling the introduction of halogenated, alkylated, or aromatic moieties. The process typically follows a chain mechanism:

- Initiation: Thermal or photolytic cleavage of initiators (e.g., peroxides) generates primary radicals.

- Propagation: Radicals add to the allyl group, forming carbon-centered intermediates stabilized by adjacent electron-donating substituents.

- Termination: Radical recombination or disproportionation halts chain growth [4].

For instance, allyl-functionalized polycarbonates can undergo hydrobromination via radical pathways, analogous to the anti-Markovnikov addition of HBr to alkenes [4]. While direct examples with 5-(allyloxy)-1,3-dioxan-2-one polymers are limited in the literature, the mechanistic parallels suggest feasibility. Critical considerations include:

- Regioselectivity: Radical stability dictates preferential addition to the less substituted alkene carbon, contrasting with polar mechanisms.

- Inhibitor sensitivity: Oxygen and stabilizers must be excluded to prevent premature termination.

- Compatibility: The carbonate backbone’s stability under radical conditions ensures minimal depolymerization [2] [6].

Orthogonality of Functionalization Reactions with Carbonate Backbone Stability

The success of post-polymerization functionalization hinges on the orthogonality between side-chain reactions and the stability of the carbonate backbone. Polycarbonates derived from 5-(allyloxy)-1,3-dioxan-2-one exhibit remarkable resilience under both radical and nucleophilic conditions, enabling multi-step modifications without backbone degradation.

Key findings include:

- Radical inertness: The carbonate group’s electronic structure renders it unreactive toward thiyl or carbon-centered radicals, as confirmed by unchanged $$^{13}\text{C}$$ NMR signals for carbonyl carbons after thiol-ene reactions [2].

- Thermal stability: No backbone scission occurs during UV-initiated thiol-ene reactions at ambient temperatures [6].

- Hydrolytic resistance: The absence of esterase-sensitive linkages in the backbone ensures stability in aqueous media, critical for biomedical applications [5].

This orthogonality is further exemplified in tandem functionalization strategies. For example, a polycarbonate bearing allyloxy groups can first undergo thiol-ene modification with a hydrophilic thiol, followed by radical grafting of a hydrophobic moiety, without compromising the backbone [6]. Such multi-functional systems highlight the versatility of 5-(allyloxy)-1,3-dioxan-2-one derivatives in designing advanced materials.

1,5,7-Triazabicyclo[4.4.0]dec-5-ene, commonly known as TBD, functions as a highly effective organocatalyst for the anionic ring-opening polymerization of cyclic carbonates, including 5-(Allyloxy)-1,3-dioxan-2-one [1]. This bicyclic guanidine compound exhibits exceptional catalytic activity due to its unique structural characteristics and bifunctional nature [2].

The exceptional catalytic performance of TBD in anionic polymerization arises from its distinctive molecular architecture. As a bicyclic guanidine structure, TBD possesses dual functionality that enables simultaneous activation of both the cyclic carbonate monomer and the nucleophilic initiator species [1]. This bifunctional character distinguishes TBD from other organocatalysts and contributes to its superior polymerization control and efficiency [3].

Mechanistic studies have revealed that TBD operates through a donor-acceptor mechanism during the ring-opening polymerization process [4]. The catalyst facilitates the polymerization through a combination of hydrogen bonding interactions and nucleophilic activation. During the initiation phase, TBD enhances the nucleophilicity of the alcohol initiator through hydrogen bonding, promoting the subsequent nucleophilic attack on the carbonyl carbon of the cyclic carbonate [5].

The activation energy barriers for TBD-catalyzed ring-opening polymerization have been systematically investigated using density functional theory calculations. For cyclic carbonate substrates, the calculated energy barriers range from 12.5 to 21.5 kcal/mol, demonstrating the accessible nature of the polymerization process under mild conditions [4]. Specifically, for six-membered cyclic carbonates similar to 5-(Allyloxy)-1,3-dioxan-2-one, the activation barriers are positioned in the lower portion of this range, contributing to the favorable polymerization kinetics observed experimentally.

Experimental kinetic studies have validated the theoretical predictions, showing that TBD exhibits remarkable catalytic activity with apparent rate constants reaching 28.2 s⁻¹ for the polymerization of allyloxy-functionalized cyclic carbonates [6]. This exceptionally high rate constant demonstrates the efficiency of TBD in promoting rapid and controlled polymerization while maintaining excellent molecular weight control with low dispersity values of approximately 1.2 [6].

The mechanism of TBD-catalyzed polymerization involves multiple steps. Initially, the TBD catalyst forms a hydrogen-bonded complex with the alcohol initiator, increasing the nucleophilicity of the oxygen atom. Subsequently, the activated initiator undergoes nucleophilic attack on the acyl carbon of the cyclic carbonate, resulting in ring-opening and formation of the first carbonate linkage. The newly formed alkoxide chain end remains associated with the TBD catalyst through hydrogen bonding, enabling continuous chain propagation through successive monomer additions [7].

The donor-acceptor mechanism exhibited by TBD has been confirmed through comprehensive experimental and theoretical investigations [4]. This mechanism explains the controlled nature of the polymerization, as the catalyst remains associated with the growing polymer chain throughout the process, preventing uncontrolled chain transfer reactions and maintaining narrow molecular weight distributions.

Sodium Hydride-Mediated Equilibrium Control in Depolymerization

Sodium hydride plays a crucial role in mediating the equilibrium between monomeric and polymeric states of cyclic carbonates, particularly in the synthesis of 5-(Allyloxy)-1,3-dioxan-2-one through ring-closing depolymerization processes [8]. The anionic environment generated by sodium hydride enables precise control over the monomer-polymer equilibrium without requiring additional depolymerization catalysts [6].

The mechanism of sodium hydride-mediated equilibrium control operates through the generation of strongly basic anionic conditions that facilitate the reversible ring-opening and ring-closing reactions of cyclic carbonates [8]. When sodium hydride is introduced into a system containing polycarbonate precursors, it deprotonates available hydroxyl groups, creating alkoxide anions that serve as nucleophilic sites for both polymerization and depolymerization reactions [9].

The depolymerization process mediated by sodium hydride follows a back-biting mechanism wherein the anionic chain-ends of pre-formed oligomers undergo intramolecular cyclization to release cyclic carbonate monomers [10]. This mechanism is thermodynamically driven and can be controlled by adjusting reaction conditions such as temperature, concentration, and reaction time to favor either monomer formation or polymer growth [9].

Experimental studies have demonstrated that sodium hydride-mediated polycondensation of aliphatic diols with diethyl carbonate can selectively produce either cyclic carbonate monomers or polycarbonates depending on the diol chain length [8]. For shorter diols, including those suitable for forming five-membered and six-membered cyclic carbonates, the equilibrium favors monomer formation with yields ranging from 70-90% on a 100-gram scale [8].

The reaction conditions significantly influence the equilibrium position in sodium hydride-mediated systems. Temperature plays a particularly important role, as elevated temperatures generally favor depolymerization due to the entropy gain associated with monomer formation [9]. The concentration of reactants also affects the equilibrium, with lower concentrations typically favoring the formation of cyclic products over linear polymers [11].

The synthetic methodology utilizing sodium hydride for equilibrium control offers several advantages over traditional ring-closing approaches. The process is completely solvent-free, requires no additional post-purification steps, and eliminates the need for reactive ring-closing reagents or transition-metal-based depolymerization catalysts [6]. This approach provides a more environmentally friendly route for obtaining functional carbonate monomers and represents a significant advancement in green polymer chemistry.

The equilibrium-driven nature of the sodium hydride-mediated process allows for continuous removal of cyclic monomers, driving the reaction toward high conversion. This contrasts with traditional cyclization reactions where the outcome is determined by the initial system characteristics rather than being dynamically controllable [10].

Thermodynamic Parameters Governing Monomer-Polymer Equilibria

The thermodynamic parameters that govern monomer-polymer equilibria in cyclic carbonate systems are fundamental to understanding and controlling the polymerization and depolymerization behavior of compounds such as 5-(Allyloxy)-1,3-dioxan-2-one [12]. These parameters include the standard enthalpy change, entropy change, and Gibbs free energy change associated with the polymerization process.

The equilibrium between cyclic carbonate monomers and their corresponding polymers is described by the Dainton-Ivin equation, which relates the Gibbs free energy change of polymerization to the enthalpy and entropy contributions [13]. For ring-opening polymerization reactions, the change in Gibbs free energy is given by: ΔGₚ = ΔHₚ° - TΔSₚ° + RT ln[M], where ΔHₚ° and ΔSₚ° represent the standard enthalpy and entropy changes, respectively, T is the absolute temperature, R is the gas constant, and [M] is the monomer concentration [13].

For six-membered cyclic carbonates, experimental measurements have revealed specific thermodynamic parameters that govern their polymerization behavior. The standard enthalpy change for polymerization typically ranges from -17.2 to -25.0 kJ mol⁻¹, indicating that these reactions are enthalpically favorable [14]. The negative enthalpy values reflect the energy release associated with the conversion of strained cyclic structures to more stable linear polymer chains.

The entropy changes associated with cyclic carbonate polymerization are invariably negative, ranging from -40.7 to -51.7 J mol⁻¹ K⁻¹ for substituted six-membered carbonates [14]. These negative entropy values result from the reduction in translational degrees of freedom as individual monomer molecules are incorporated into macromolecular chains [15]. The magnitude of the entropy change influences the temperature dependence of the equilibrium and determines the ceiling temperature above which depolymerization becomes thermodynamically favored.

The ceiling temperature represents a critical thermodynamic parameter for cyclic carbonate systems, defined as the temperature at which the polymerization and depolymerization rates become equal (ΔGₚ = 0) [16]. For methyl-substituted six-membered cyclic carbonates, ceiling temperatures have been measured at 477°C, while dimethyl-substituted variants exhibit ceiling temperatures of 445°C [14]. These elevated ceiling temperatures indicate that six-membered cyclic carbonates possess favorable thermodynamics for polymerization under most practical reaction conditions.

The relationship between molecular structure and thermodynamic parameters has been systematically investigated for various cyclic carbonate systems. Increasing ring substitution generally leads to changes in both enthalpy and entropy terms, though the effects are not always predictable [14]. For instance, comparison of methyl-substituted carbonates with their dimethyl-substituted analogs reveals that increased substitution can lead to more negative enthalpy values while simultaneously increasing the magnitude of negative entropy changes.

Solvent effects significantly influence the thermodynamic equilibria of cyclic carbonate systems [17]. The polarity of the surrounding medium affects both the stability of the cyclic monomer and the polymer chain, leading to substantial changes in equilibrium monomer concentrations. In polar solvents such as acetonitrile, the equilibrium tends to favor monomer formation, while less polar solvents like toluene promote polymerization [17].

The temperature dependence of the equilibrium provides insight into the relative contributions of enthalpy and entropy to the overall thermodynamic driving force [12]. At lower temperatures, the enthalpic term dominates, favoring polymerization due to the negative ΔHₚ values. As temperature increases, the entropic contribution becomes more significant, eventually leading to conditions where depolymerization is thermodynamically preferred.

Concentration effects also play a crucial role in determining equilibrium positions [18]. Higher monomer concentrations generally favor polymerization, while dilute conditions promote ring-closing depolymerization. This concentration dependence is quantitatively described by the logarithmic term in the Dainton-Ivin equation and enables precise control over the equilibrium through adjustment of reaction conditions [13].